Cas no 88349-90-0 (Ethyl (5-Chloroquinolin-8-yl)oxyacetate)

Ethyl (5-Chloroquinolin-8-yl)oxyacetate structure
88349-90-0 structure
Product Name:Ethyl (5-Chloroquinolin-8-yl)oxyacetate
CAS-Nr.:88349-90-0
MF:C13H12ClNO3
MW:265.692282676697
MDL:MFCD04275530
CID:636007
PubChem ID:21933492
Update Time:2025-05-24

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Acetic acid, [(5-chloro-8-quinolinyl)oxy]-, ethyl ester
    • ethyl 2-(5-chloroquinolin-8-yl)oxyacetate
    • A2793
    • Acetic acid, [(5-chloro-8-quinolinyl)oxy]-, ethyl ester (9CI)
    • Ethyl 2-[(5-chloro-8-quinolinyl)oxy]acetate (ACI)
    • Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
    • EN300-54320
    • HY-137563
    • ALBB-024505
    • SCHEMBL342559
    • ethyl [(5-chloroquinolin-8-yl)oxy]acetate
    • CS-0140439
    • Ethyl 2-(5-chloroquinolin-8-yloxy)acetate
    • 88349-90-0
    • AKOS003310053
    • DTXSID40620302
    • LS-08031
    • SB71690
    • A2793?
    • Ethyl2-((5-chloroquinolin-8-yl)oxy)acetate
    • ethyl 2-[(5-chloroquinolin-8-yl)oxy]acetate
    • MFCD04275530
    • E78249
    • Z57601550
    • Ethyl (5-Chloroquinolin-8-yl)oxyacetate
    • MDL: MFCD04275530
    • Inchi: 1S/C13H12ClNO3/c1-2-17-12(16)8-18-11-6-5-10(14)9-4-3-7-15-13(9)11/h3-7H,2,8H2,1H3
    • InChI-Schlüssel: JEMXUSHXYOXNFL-UHFFFAOYSA-N
    • Lächelt: O=C(COC1C2C(=CC=CN=2)C(Cl)=CC=1)OCC

Berechnete Eigenschaften

  • Genaue Masse: 265.0505709g/mol
  • Monoisotopenmasse: 265.0505709g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 287
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topologische Polaroberfläche: 48.4Ų

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B127090-10mg
Ethyl [(5-Chloroquinolin-8-yl)oxy]acetate
88349-90-0
10mg
$ 50.00 2022-06-07
TRC
B127090-50mg
Ethyl [(5-Chloroquinolin-8-yl)oxy]acetate
88349-90-0
50mg
$ 70.00 2022-06-07
TRC
B127090-100mg
Ethyl [(5-Chloroquinolin-8-yl)oxy]acetate
88349-90-0
100mg
$ 95.00 2022-06-07
Chemenu
CM259413-5g
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
88349-90-0 97%
5g
$497 2021-08-18
ChemScence
CS-0140439-5mg
A2793
88349-90-0 99.81%
5mg
$150.0 2022-04-26
ChemScence
CS-0140439-10mg
A2793
88349-90-0 99.81%
10mg
$250.0 2022-04-26
ChemScence
CS-0140439-25mg
A2793
88349-90-0 99.81%
25mg
$450.0 2022-04-26
ChemScence
CS-0140439-50mg
A2793
88349-90-0 99.81%
50mg
$650.0 2022-04-26
ChemScence
CS-0140439-100mg
A2793
88349-90-0 99.81%
100mg
$950.0 2022-04-26
S e l l e c k ZHONG GUO
S0524-5mg
A2793
88349-90-0 99.96%
5mg
¥1557.27 2023-09-15

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  rt; 60 min, rt
Referenz
SYNTHESIS AND ANTIOXIDANT, ANGIOTENSIN CONVERTING ENZYME INHIBITORY ACTIVITIES OF 8-HYDROXYQUINOLINE DERIVATIVES CARRYING 1,3,4-OXADIAZOLE MOIETY
Naik, Ravikumar N.; et al, Inventi Impact: Med Chem, 2013, (1), 29-38

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, reflux
1.2 Solvents: Acetone ;  reflux; 12 h, reflux
Referenz
Novel (quinolin-8-yl-oxy)-pyrazole/thiophene derivatives: Synthesis, characterization and their pharmacological evaluation
Basavanna, Vrushabendra; et al, Results in Chemistry, 2022, 4,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, reflux
Referenz
A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation
Basavanna, V.; et al, Russian Journal of General Chemistry, 2021, 91(11), 2257-2266

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Trichloroisocyanuric acid Solvents: Acetonitrile ;  6 h, rt
Referenz
A general method for the metal-free, regioselective, remote C-H halogenation of 8-substituted quinolines
Motati, Damoder Reddy; et al, Chemical Science, 2018, 9(7), 1782-1788

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ;  30 min, 55 - 60 °C
1.2 Solvents: Dimethyl sulfoxide ;  1 - 4 h, 55 - 60 °C
Referenz
Process Development for the Crop Safener Cloquintocet Acid
Zhang, Chunming ; et al, Organic Process Research & Development, 2019, 23(10), 2218-2224

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 - 9 h, 60 °C
Referenz
Synthesis, structure analysis, DFT calculations and energy frameworks of new coumarin appended oxadiazoles, to regress ascites malignancy by targeting VEGF mediated angiogenesis
Jyothi, Mahima; et al, Journal of Molecular Structure, 2022, 1252,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ;  30 min, 55 - 60 °C
1.2 Solvents: Dimethyl sulfoxide ;  1 - 4 h, 55 - 60 °C
Referenz
Process Development for the Crop Safener Cloquintocet Acid
Zhang, Chunming ; et al, Organic Process Research & Development, 2019, 23(10), 2218-2224

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  30 min, 50 - 55 °C; 1 h, 55 - 60 °C
2.1 Reagents: Potassium carbonate ;  30 min, 55 - 60 °C
2.2 Solvents: Dimethyl sulfoxide ;  1 - 4 h, 55 - 60 °C
Referenz
Process Development for the Crop Safener Cloquintocet Acid
Zhang, Chunming ; et al, Organic Process Research & Development, 2019, 23(10), 2218-2224

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  5 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, reflux
2.2 Solvents: Acetone ;  reflux; 12 h, reflux
Referenz
Novel (quinolin-8-yl-oxy)-pyrazole/thiophene derivatives: Synthesis, characterization and their pharmacological evaluation
Basavanna, Vrushabendra; et al, Results in Chemistry, 2022, 4,

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Raw materials

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Preparation Products

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Lieferanten

Amadis Chemical Company Limited
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(CAS:88349-90-0)Ethyl (5-Chloroquinolin-8-yl)oxyacetate
Bestellnummer:A1060089
Bestandsstatus:in Stock
Menge:100mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 17:53
Preis ($):169.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:88349-90-0)Ethyl (5-Chloroquinolin-8-yl)oxyacetate
A1060089
Reinheit:99%
Menge:100mg
Preis ($):169.0
Email